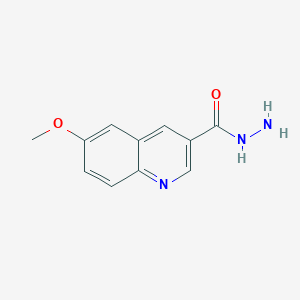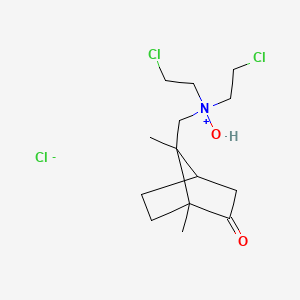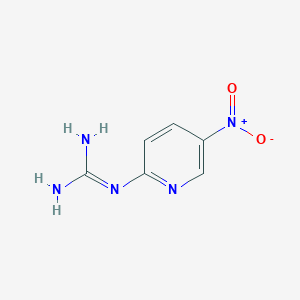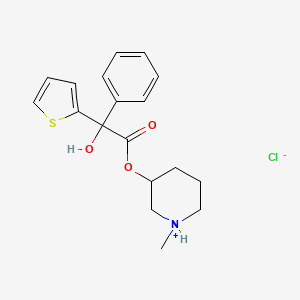
Ditridecyl azelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditridecyl azelate is an ester derived from azelaic acid and tridecyl alcohol. Azelaic acid is a naturally occurring dicarboxylic acid with nine carbon atoms, while tridecyl alcohol is a fatty alcohol. This compound is known for its use as a plasticizer and lubricant in various industrial applications due to its excellent thermal stability and low volatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditridecyl azelate is synthesized through the esterification of azelaic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Azelaic Acid+2Tridecyl Alcohol→Ditridecyl Azelate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipase, has also been explored to enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ditridecyl azelate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of azelaic acid and tridecyl alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Azelaic acid and tridecyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of the ester.
Reduction: Tridecyl alcohol and azelaic acid.
Scientific Research Applications
Ditridecyl azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins to enhance flexibility and durability.
Biology: Investigated for its potential as a biodegradable lubricant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized as a lubricant and plasticizer in various industrial applications, including automotive and aerospace industries.
Mechanism of Action
The mechanism of action of ditridecyl azelate primarily involves its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these processes are primarily physical interactions rather than specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl azelate: Another ester of azelaic acid, used as a plasticizer and in cosmetic formulations.
Dioctyl azelate: Used as a plasticizer in the production of flexible PVC and other polymers.
Dibutyl azelate: Employed as a plasticizer and in the formulation of coatings and adhesives.
Uniqueness
Ditridecyl azelate is unique due to its long-chain tridecyl alcohol component, which imparts superior thermal stability and low volatility compared to shorter-chain esters. This makes it particularly suitable for high-temperature applications and environments where low volatility is essential.
Properties
CAS No. |
26719-40-4 |
|---|---|
Molecular Formula |
C35H68O4 |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
ditridecyl nonanedioate |
InChI |
InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-24-28-32-38-34(36)30-26-22-21-23-27-31-35(37)39-33-29-25-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI Key |
ZOCXJFXOLXCHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)






